molecular formula C10H10N2O2 B182729 6,7-Dimethylquinoxaline-2,3-diol CAS No. 2474-50-2

6,7-Dimethylquinoxaline-2,3-diol

Cat. No. B182729
CAS RN: 2474-50-2
M. Wt: 190.2 g/mol
InChI Key: HRVPYGLZESQRKK-UHFFFAOYSA-N
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Patent
US05863917

Procedure details

1,4-Dihydro-6,7-dimethylquinoxalin-2,3-dione (J. Liebigs Ann. Chem., 1982, 754-761, 10.0 g, 52.6 mmol) was added in portions over 10 minutes to concentrated nitric acid (density, 1.42 gcm-3, 100 ml) at 0° C. After 5 minutes, the cooling bath was removed and the mixture was stirred at 20° C. for 7 hours, using cooling when necessary to maintain this temperature. The solution was poured into iced water, and the resulting solid filtered off and dried under reduced pressure at 75° C. to give 1,4-dihydro-6,7-dimethyl-5-nitroquinoxalin-2,3-dione (7.44 g, 60%) as a pale yellow solid, mp 280°-290° C. (dec.) (from dimethylformamide/water).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([OH:17])=[O:16]>>[CH3:12][C:11]1[C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4](=[CH:3][C:2]=1[CH3:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C2NC(C(NC2=CC1C)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
using cooling when necessary
TEMPERATURE
Type
TEMPERATURE
Details
to maintain this temperature
ADDITION
Type
ADDITION
Details
The solution was poured into iced water
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 75° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C(=C2NC(C(NC2=CC1C)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.44 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.